molecular formula C20H18N6O2S B10936196 N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936196
M. Wt: 406.5 g/mol
InChI Key: SPNMICGBNCXNDK-UHFFFAOYSA-N
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Description

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including cyano, methyl, ethyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N4-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other isoxazolo[5,4-b]pyridine derivatives, which also feature a fused ring system and various substituents.

    Other similar compounds: include those with different substituents on the isoxazolo[5,4-b]pyridine core, such as different alkyl or aryl groups.

Uniqueness

The uniqueness of N4-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18N6O2S/c1-5-26-7-6-15(24-26)16-8-13(17-11(3)25-28-19(17)22-16)18(27)23-20-14(9-21)10(2)12(4)29-20/h6-8H,5H2,1-4H3,(H,23,27)

InChI Key

SPNMICGBNCXNDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N

Origin of Product

United States

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